Psoralidin
Overview
Description
Psoralidin is a furanocoumarin natural product used in Chinese medicine . It has been shown to have anticancer activity with a variety of mechanisms proposed . This compound induces ROS generation in androgen-independent prostate cancer cells, leading to inhibition of cell proliferation . Structurally, this compound is a coumestan derivative; it has an isopentenyl group at the second carbon position of coumestrol .
Synthesis Analysis
The total synthesis of this compound, an anticancer natural product, has been documented . The synthesis involves reactions requiring anhydrous conditions conducted in flame-dried glass apparati under positive pressure of N2 or Ar .
Molecular Structure Analysis
This compound is a coumestan derivative with an isopentenyl group at the second carbon position of coumestrol . A study has experimentally and computationally investigated the this compound–cucurbit 7uril complex, which has been characterized using 1 H NMR and UV spectroscopy, phase solubility method, and DFT calculations .
Chemical Reactions Analysis
This compound has been found to stimulate synaptic modulation by activating mitogen-activated protein kinase (MAPK) signaling, which in turn induced the expression of neuronal immediate-early genes .
Scientific Research Applications
1. Anticancer Properties
Psoralidin has demonstrated significant potential in cancer treatment, especially in estrogen-related diseases. It exhibits anticancer effects through various mechanisms such as inducing oxidative stress, apoptosis, autophagy-dependent cell death, and activating estrogen receptors (ER)-signaling pathways. These mechanisms are evident in multiple cancers, including breast, lung, and prostate cancer. This compound's effectiveness in inhibiting tumor growth and enhancing apoptosis has been extensively studied, underscoring its promise as a natural therapeutic agent for cancer treatment (Sharifi‐Rad et al., 2020), (Xin et al., 2019), (Srinivasan et al., 2010).
2. Osteoporosis Treatment
Research has indicated that this compound is effective in treating osteoporosis. It acts on osteoclast precursors to inhibit RANKL/RANK signaling, crucial for bone resorption. This property makes this compound a potential therapeutic strategy for osteoclast-related disorders, such as rheumatoid arthritis and postmenopausal osteoporosis. Moreover, this compound promotes osteogenesis and inhibits adipogenesis, suggesting its role in bone health (Kong et al., 2017), (Cao et al., 2019).
3. Antidepressant-like Effects
This compound has shown potential as an antidepressant. It decreases immobility time and increases swimming behavior in animal models, indicative of antidepressant-like properties. This effect is mediated via the monoamine neurotransmitter and the hypothalamic-pituitary-adrenal (HPA) axis systems (Yi et al., 2008).
4. Neuroprotective Role
This compound has been observed to offer neuroprotection, particularly in cerebral hypoxia/reoxygenation injury. It activates GAS6/Axl signaling, which modulates cellular oxidative stress, apoptosis, survival, proliferation, migration, and mitogenesis. This suggests this compound's potential in treating neurological disorders and brain injuries (Lei et al., 2022).
5. Anti-Inflammatory and Immunomodulatory Effects
This compound exhibits anti-inflammatory and immunomodulatory effects. It inhibits lipopolysaccharide (LPS)-induced nitric oxide production and suppresses various signaling pathways involved in inflammation. This property makes this compound a potential agent for treating inflammatory diseases (Chiou et al., 2011).
6. Antioxidant Activity
This compound has been shown to induce oxidative damage mediated apoptosis in cancer cells, highlighting its antioxidant properties. This activity is particularly notable in colon cancer cells, where this compound induces ROS generation leading to DNA damage and apoptosis (Sun et al., 2022).
Mechanism of Action
Target of Action
Psoralidin, a bioactive compound from the seeds of Cullen corylifolium (L.) Medik, has been found to interact with several targets. It has shown activity against gastric, colon, prostate, and breast cancer lines . It also inhibits protein tyrosine phosphatase 1B, a key metabolite involved in insulin signaling . Furthermore, it has been found to interact with the MAPK signaling pathway via Erk1/2 phosphorylation .
Mode of Action
This compound interacts with its targets, leading to various changes at the molecular level. For instance, it inhibits forskolin-induced corticotrophin-releasing factor gene transcription . It also has the capability to inhibit protein tyrosine phosphatase 1B , which plays a crucial role in insulin signaling.
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to activate the mitogen-activated protein kinase (MAPK) signaling, which in turn induces the expression of neuronal immediate-early genes (IEGs), particularly Arc, Egr-1, and c-fos . This compound also modulates autophagy in the lung .
Pharmacokinetics
It’s known that the bioavailability of this compound is a crucial factor in its pharmacological activities .
Result of Action
This compound has a wide range of effects at the molecular and cellular levels. It promotes cellular apoptosis and inhibits the proliferation of cancer cells in various types of cancers, including prostate, breast, liver, colon, and esophageal carcinoma . It also modulates autophagy-dependent cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its cytotoxicity is activated by specific frequencies of electromagnetic radiation, such as UVA and low-dose X-rays . .
Safety and Hazards
Future Directions
Psoralidin has shown complex therapeutic potential, especially in estrogen-related diseases and as a chemopreventive agent . Future investigations are recommended to help design this compound in other research and future efforts . A study has also suggested that this compound triggers synaptic remodeling through activating NMDA receptor and subsequent MAPK signaling cascades, and therefore could possibly serve as an NMDA receptor modulator .
properties
IUPAC Name |
3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIJLLNNFURIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171903 | |
Record name | Psoralidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Psoralidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
18642-23-4 | |
Record name | Psoralidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18642-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Psoralidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Psoralidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18642-23-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSORALIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G16ZUQ069L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Psoralidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 - 292 °C | |
Record name | Psoralidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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